

Application Note: Controlled Ring Expansion of Spiro[3.5]nonane Scaffolds

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Compound of Interest

Compound Name:	Methyl 2-oxospiro[3.5]nonane-7-carboxylate
CAS No.:	2248281-16-3
Cat. No.:	B2773783

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Executive Summary

This application note details the procedure for the one-carbon ring expansion of spiro[3.5]nonan-1-one to spiro[4.5]decan-1-one (and its regioisomers). Spirocyclic scaffolds are increasingly privileged in medicinal chemistry due to their ability to project substituents in defined 3D vectors, offering superior physicochemical properties compared to flat aromatic systems.^[1]

The transformation described utilizes a TMS-Diazomethane (TMSD) mediated homologation (Buchner-Curtius-Schlotterbeck reaction). This method replaces the hazardous traditional Diazomethane (

) protocol with a safer, more controllable organosilicon alternative, suitable for scale-up in drug discovery environments.^[1]

Mechanistic Insight & Regioselectivity

The ring expansion of spirocyclobutanones is driven by the release of ring strain (~26 kcal/mol in cyclobutane). The reaction proceeds via the addition of the diazo-carbon to the ketone, forming a betaine intermediate, which collapses to a diazonium species. The critical step is the migration of a carbon-carbon bond with the simultaneous expulsion of nitrogen ().

Regiochemical Challenge

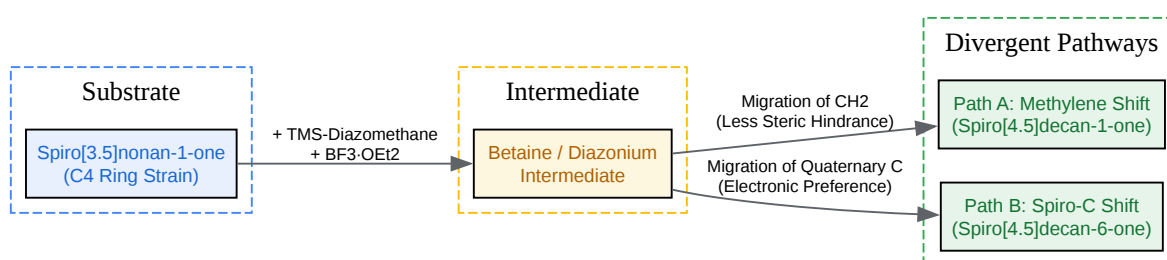
In spiro[3.5]nonan-1-one, two bonds can migrate:

- Path A (Methylene Migration): Migration of the methylene carbon. Product: Spiro[4.5]decan-1-one.
- Path B (Spiro-Center Migration): Migration of the quaternary spiro carbon (). Product: Spiro[4.5]decan-6-one (a fused-like system).

While electronic factors (migratory aptitude of

) typically favor Path B, steric congestion at the spiro center often retards this migration, making Path A competitive or dominant under Lewis Acid catalysis (

).[1]



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Figure 1: Mechanistic divergence in the homologation of spiro-ketones. Lewis acids typically enhance the rate of reaction and can influence the regiochemical outcome.

Safety Protocol: TMS-Diazomethane

CRITICAL WARNING: While TMS-Diazomethane (TMSD) is non-explosive under standard conditions (unlike Diazomethane), it is acutely toxic by inhalation and can cause pulmonary edema.[2]

- Engineering Controls: All operations must be performed in a high-efficiency fume hood.
- PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]
- Quenching: Never dispose of unreacted TMSD. Quench all reaction mixtures and glassware with dilute Acetic Acid (in methanol) until gas evolution ceases.
- Glassware: Unlike traditional diazomethane, ground glass joints are permissible with TMSD, but clear-seal joints are preferred to prevent seizing.[1]

Experimental Protocol

Objective: Synthesis of Spiro[4.5]decan-1-one via Lewis-Acid Catalyzed Ring Expansion.

Reagents & Materials

Reagent	Equiv.[3][4][5][6][7][8]	Role
Spiro[3.5]nonan-1-one	1.0	Substrate
TMS-Diazomethane (2.0 M in hexanes)	1.2 - 1.5	C1 Homologation Source
(Boron trifluoride etherate)	1.1	Lewis Acid Catalyst
Dichloromethane (DCM)	Solvent	Anhydrous (0.1 M conc.)
Acetic Acid / MeOH	Excess	Quenching Agent

Step-by-Step Methodology

- Setup:

- Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Cool the system to room temperature under a stream of .
- Charge the flask with Spiro[3.5]nonan-1-one (1.0 equiv) and anhydrous DCM (concentration ~0.1 M).
- Catalyst Addition:
 - Cool the solution to -78 °C (dry ice/acetone bath).
 - Add (1.1 equiv) dropwise via syringe. Stir for 15 minutes to ensure complexation.
 - Note: Lewis acid activation lowers the activation energy, allowing the reaction to proceed at lower temperatures which improves regioselectivity.
- Homologation:
 - Add TMS-Diazomethane (1.2 equiv) dropwise over 20 minutes.
 - Observation: Evolution of gas (bubbling) indicates reaction progress.
 - Maintain temperature at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
- Monitoring:
 - Monitor via TLC (stain with Anisaldehyde or PMA; spiro-ketones are not UV active).
 - Endpoint: Disappearance of starting cyclobutanone.
- Quench & Workup:

- Crucial Step: At 0 °C, slowly add 10% Acetic Acid in Methanol dropwise. Do not stop stirring until bubbling ceases.
- Dilute with water and extract with DCM (3x).
- Wash combined organics with sat.
(to remove acid) and Brine.[7]
- Dry over
, filter, and concentrate in vacuo.
- Purification:
 - Purify via Flash Column Chromatography (Silica Gel).
 - Eluent: Hexanes:Ethyl Acetate gradient (typically 95:5 to 80:20).
 - Separation: The expanded spiro[4.5] isomer is typically more polar than the starting material but less polar than double-expansion byproducts.

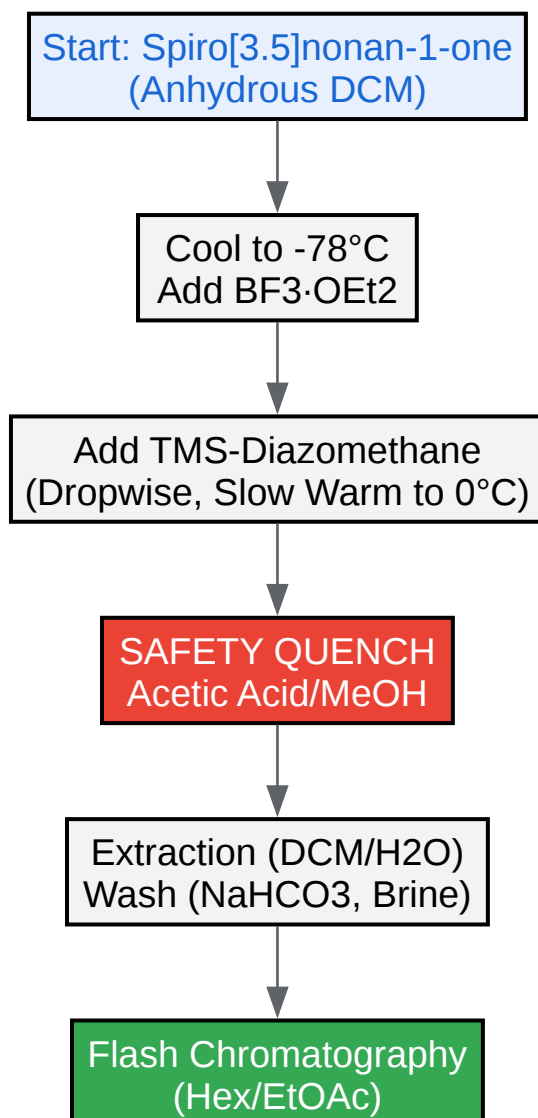
Quality Control & Data Analysis

Expected Analytical Data

To validate the ring expansion, compare the Carbon-13 NMR shift of the carbonyl carbon. The relief of ring strain results in a diagnostic upfield shift.

Compound	Ring Size	¹³ C NMR (C=O) ppm	IR (C=O) cm ⁻¹
Spiro[3.5]nonan-1-one	4-membered	~208 - 210 ppm	~1780 (Strained)
Spiro[4.5]decan-1-one	5-membered	~218 - 220 ppm	~1740 (Relieved)

Workflow Visualization



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Figure 2: Operational workflow for the TMS-Diazomethane ring expansion protocol.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Conversion	Degraded TMS-Diazomethane	Titrate TMSD or use a fresh bottle. Ensure anhydrous conditions (water quenches the diazo species).
Polymethylene Formation	Excess Reagent / Fast Addition	Reduce TMSD equivalents to 1.1. Add TMSD slower to keep concentration low relative to ketone.
Poor Regioselectivity	Temperature too high	Maintain reaction at -78 °C for longer. Switch Lewis Acid to (bulkier, may enhance steric differentiation).[1]
Epoxide Formation	Lack of Lewis Acid	Ensure is fresh. Without LA, diazo compounds can form epoxides rather than homologating.[1]

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